Pentaethylene Glycol Monooctyl Ether, commonly known as C8E5, is a high-purity, non-ionic surfactant belonging to the polyoxyethylene alkyl ether class. Its molecular structure, consisting of a C8 hydrophobic alkyl chain and a hydrophilic head of five ethylene oxide units, provides a balanced set of physicochemical properties for a range of specialized applications. Unlike polydisperse industrial surfactants, C8E5 offers well-defined characteristics such as its critical micelle concentration (CMC) and cloud point, which are crucial for reproducibility in formulation, membrane protein research, and microemulsion systems. This guide focuses on the specific, quantitatively-defined attributes of C8E5 that dictate its selection over other common surfactants.
Substituting C8E5 with a close analog, such as one with a different alkyl (n) or ethylene oxide (m) chain length, can lead to critical failures in processability and application performance. A change in the ethylene oxide chain length directly alters the hydrophilic-lipophilic balance (HLB), which governs the surfactant's cloud point and thermal stability in formulations. For instance, even a single unit change from C8E5 to C8E4 or C8E6 results in a significant shift in the cloud point temperature, potentially causing unwanted phase separation under operational conditions. Similarly, altering the alkyl chain length (e.g., to C12E5) drastically changes the critical micelle concentration (CMC) and the aggregation number, affecting solubilization efficiency, micelle size, and interaction with biological membranes or other formulation components. These are not minor variations; they are fundamental property shifts that compromise reproducibility and performance, making precise specification essential.
C8E5 exhibits a distinct cloud point in aqueous solution that is highly sensitive to the length of the ethylene oxide headgroup. For a 1 wt% aqueous solution, C8E5 has a cloud point of approximately 65-68°C. In contrast, its close analog with one fewer ethylene oxide unit, C8E4, has a significantly lower cloud point around 41°C. Conversely, adding an ethylene oxide unit to produce C8E6 raises the cloud point to approximately 77°C. This demonstrates that minor structural changes lead to large, predictable shifts in thermal behavior.
| Evidence Dimension | Cloud Point (1 wt% aqueous solution) |
| Target Compound Data | ~65-68 °C |
| Comparator Or Baseline | C8E4: ~41 °C | C8E6: ~77 °C |
| Quantified Difference | C8E5 is ~24-27°C higher than C8E4 and ~9-12°C lower than C8E6. |
| Conditions | 1 wt% surfactant in water, atmospheric pressure. |
This specific cloud point allows for stable formulations at elevated process or storage temperatures where C8E4 would phase-separate, without requiring the higher temperatures needed to induce phase separation with C8E6.
C8E5 possesses a relatively high critical micelle concentration (CMC) compared to surfactants with longer alkyl chains. The CMC of C8E5 in water at 25°C is approximately 9-11 mM. This is over 100 times higher than the CMC of C12E5 (Pentaethylene glycol monododecyl ether), which is approximately 0.06-0.07 mM. This high CMC facilitates rapid removal by dialysis, a critical step in reconstituting membrane proteins into lipid bilayers or for detergent exchange protocols.
| Evidence Dimension | Critical Micelle Concentration (CMC) in water at 25°C |
| Target Compound Data | ~9-11 mM |
| Comparator Or Baseline | C12E5: ~0.06-0.07 mM |
| Quantified Difference | C8E5 has a CMC that is >100-fold higher than C12E5. |
| Conditions | Aqueous solution at 25°C. |
A high CMC is a key procurement criterion for applications requiring easy and fast detergent removal, such as in membrane protein reconstitution and functional assays, reducing processing time and improving sample quality.
The number of surfactant molecules per micelle, or aggregation number (N_agg), is a key parameter for applications like protein solubilization and drug delivery. At 25°C, C8E5 forms micelles with an aggregation number of approximately 80-110. This is significantly larger than the micelles formed by C8E6 (N_agg ≈ 50-70) but smaller than those formed by surfactants with longer alkyl chains like C10E5 (N_agg ≈ 200-300). This intermediate micelle size offers a balance between solubilizing capacity and the overall size of the protein-detergent complex.
| Evidence Dimension | Aggregation Number (N_agg) at 25°C |
| Target Compound Data | ~80-110 |
| Comparator Or Baseline | C8E6: ~50-70 | C10E5: ~200-300 |
| Quantified Difference | C8E5 forms micelles roughly 1.5x larger than C8E6 and 2-3x smaller than C10E5. |
| Conditions | Aqueous solution, near CMC, at 25°C. |
Selecting C8E5 provides a mid-range micelle size suitable for solubilizing many membrane proteins without forming excessively large complexes that can hinder crystallization or NMR studies, a common issue with longer-chain surfactants.
The high Critical Micelle Concentration (CMC) of C8E5 makes it a preferred choice for the solubilization and subsequent reconstitution of membrane proteins into proteoliposomes. Its CMC of ~9-11 mM allows for efficient and rapid removal via dialysis, which is significantly faster than for low-CMC detergents like C12E5 or DDM. This minimizes the protein's exposure time to a non-native detergent environment, preserving its activity for functional assays.
With a well-defined cloud point of ~65-68°C, C8E5 is suitable for creating formulations that require thermal stability up to moderate temperatures, or for performing cloud point extractions (CPE). This temperature is high enough to be well above ambient and standard incubation conditions, preventing accidental phase separation, yet low enough to be easily accessible without causing thermal degradation of sensitive biomolecules, a risk associated with higher cloud point surfactants like C8E6.
The intermediate aggregation number of C8E5 (N_agg ~80-110) is advantageous for structural biology applications like protein crystallization and NMR. The resulting protein-detergent complexes are often smaller and more homogenous than those formed with longer-chain surfactants (e.g., C12-based), which can facilitate the formation of well-ordered crystal lattices or yield higher quality NMR spectra.
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